molecular formula C18H21N3O2S B11410949 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11410949
M. Wt: 343.4 g/mol
InChI Key: HYWKJMFFRYLANK-UHFFFAOYSA-N
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Description

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring and a thiadiazole ring, both of which are known for their diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions involving phenols and aldehydes. The thiadiazole ring is usually synthesized via the reaction of thiosemicarbazide with carboxylic acids or their derivatives. The final step involves coupling these two moieties through an acetamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also crucial aspects of the industrial process to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: Both rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzofuran and thiadiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can interact with hydrophobic pockets, while the thiadiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
  • **this compound
  • **this compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzofuran and thiadiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(5-propan-2-yl-1-benzofuran-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H21N3O2S/c1-10(2)12-5-6-15-14(7-12)13(9-23-15)8-16(22)19-18-21-20-17(24-18)11(3)4/h5-7,9-11H,8H2,1-4H3,(H,19,21,22)

InChI Key

HYWKJMFFRYLANK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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